Hexanol, 6-fluoro-

Übersicht

Beschreibung

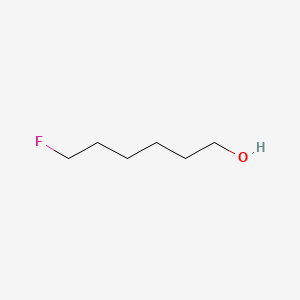

“Hexanol, 6-fluoro-” is a chemical compound with the molecular formula C6H13FO . It is extensively used in scientific research due to its versatile properties.

Molecular Structure Analysis

The molecular structure of “Hexanol, 6-fluoro-” consists of a six-carbon chain (hexanol) with a fluorine atom attached to the sixth carbon . The average mass is 120.165 Da and the mono-isotopic mass is 120.095039 Da .

Physical And Chemical Properties Analysis

“Hexanol, 6-fluoro-” has a density of 0.9±0.1 g/cm³. Its boiling point is 158.2±15.0 °C at 760 mmHg, and it has a vapour pressure of 0.9±0.6 mmHg at 25°C . The compound has a molar refractivity of 31.5±0.3 cm³ . It has one hydrogen bond acceptor, one hydrogen bond donor, and five freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Evaluation

6-Fluoro-hexanol derivatives have been studied for their potential as antitumor agents. One notable study synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives and evaluated their in vitro antitumor activities against various cancer cell lines. These derivatives demonstrated increased DNA binding affinity and were identified as potential antitumor agents due to their positive charges and the incorporation of fluorine and alkyl amino side chains (Gu et al., 2017).

Environmental Impact in Wastewater

A study on the mass flows of selected fluorochemicals in a municipal wastewater treatment plant highlighted the environmental presence of fluorochemicals like perfluorohexane sulfonate. The study found that conventional wastewater treatment does not effectively remove certain fluorochemicals, indicating potential environmental impacts (Schultz et al., 2006).

Chemical Synthesis and Rearrangements

Research on the stereoselective syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes included the study of 5-anti-fluoro or hydroxyl substituents. This work explored novel rearrangements using Selectfluor and Deoxo-Fluor, contributing to the understanding of fluoro-substituted compound synthesis (Krow et al., 2004).

Fluorescence Studies for DNA Hybridization

Fluorophores, including those with a 6-fluoro-hexanol structure, were synthesized and their fluorescence studied for applications in labeling oligodeoxyribonucleotides. These fluorophores demonstrated improved hybridization affinity and could be valuable in DNA-related studies and bioimaging (Singh & Singh, 2007).

Biofuel Applications

1-Hexanol, a bio-alcohol, has been evaluated as a sustainable biofuel in diesel engines. Studies showed that 1-hexanol blends with diesel can affect combustion and emission characteristics, indicating its potential as an alternative fuel source (Poures et al., 2017).

Unconventional Monooxygenation Effects

Research on fluorocarbons like perfluoro-n-hexane revealed that they act as dead-end inhibitors in liver microsomes, uncoupling electron transport from monooxygenation. This finding is crucial for understanding the biochemical interactions of fluorocarbons in biological systems (Ullrich & Diehl, 1971).

Safety and Hazards

The safety data sheet for “Hexanol, 6-fluoro-” indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and wearing personal protective equipment .

Wirkmechanismus

Target of Action

Hexanol, 6-fluoro- is a type of alcohol, and like other alcohols, it primarily targets proteins and enzymes in the body . The specific targets can vary depending on the specific biochemical pathways involved.

Mode of Action

The mode of action of Hexanol, 6-fluoro- involves its interaction with its targets, leading to changes in their function. For instance, alcohols like Hexanol, 6-fluoro- can react with a hydrogen halide, leading to a substitution that produces an alkyl halide and water . This reaction is acid-catalyzed and involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .

Biochemical Pathways

The biochemical pathways affected by Hexanol, 6-fluoro- are primarily those involving the reactions of alcohols. These reactions include conversion of alcohols into alkyl halides, conversion of alcohols into tosylates, dehydration of alcohols to yield alkenes, and conversion of alcohols into esters .

Result of Action

The result of Hexanol, 6-fluoro-'s action at the molecular and cellular level is the alteration of the function of its target proteins and enzymes. This can lead to changes in the biochemical pathways in which these targets are involved .

Action Environment

The action, efficacy, and stability of Hexanol, 6-fluoro- can be influenced by various environmental factors. For instance, the presence of acid and halide ions can affect the reaction of Hexanol, 6-fluoro- with a hydrogen halide . Additionally, factors such as temperature and pH can also influence the compound’s action.

Biochemische Analyse

Biochemical Properties

Hexanol, 6-fluoro-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the reactivity and binding affinity of the compound. For instance, Hexanol, 6-fluoro-, can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. It has been observed to interact with enzymes such as alcohol dehydrogenase and cytochrome P450, affecting their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function .

Cellular Effects

Hexanol, 6-fluoro-, exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Hexanol, 6-fluoro-, can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of Hexanol, 6-fluoro-, involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, Hexanol, 6-fluoro-, can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the conversion of alcohols to aldehydes. This binding interaction is often mediated by hydrogen bonds and van der Waals forces. Additionally, Hexanol, 6-fluoro-, can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexanol, 6-fluoro-, can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to Hexanol, 6-fluoro-, can lead to cumulative effects on cellular metabolism and function. These effects include alterations in metabolic flux, changes in enzyme activity, and shifts in cellular homeostasis .

Dosage Effects in Animal Models

The effects of Hexanol, 6-fluoro-, vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of Hexanol, 6-fluoro-, can cause liver and kidney damage, as well as neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound in tissues and its interaction with critical biomolecules .

Metabolic Pathways

Hexanol, 6-fluoro-, is involved in various metabolic pathways, including those related to alcohol metabolism and fatty acid synthesis. It can be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the fluorine atom can influence the metabolic flux and the levels of metabolites, potentially altering the overall metabolic balance in cells .

Transport and Distribution

Within cells and tissues, Hexanol, 6-fluoro-, is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, Hexanol, 6-fluoro-, can bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern can influence the compound’s localization and its subsequent biological effects .

Subcellular Localization

The subcellular localization of Hexanol, 6-fluoro-, plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Hexanol, 6-fluoro-, may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the cytoplasm can influence cytosolic enzymes and signaling pathways .

Eigenschaften

IUPAC Name |

6-fluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCOWLWBOYGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190753 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-32-0 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)